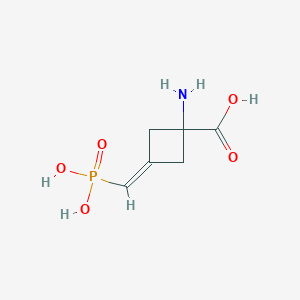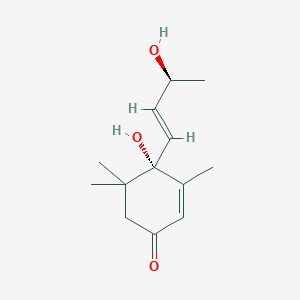
3-(Benzyloxy)-4-methoxyphenol
Descripción general
Descripción
3-(Benzyloxy)-4-methoxyphenol, also known as 3-benzyloxy-4-methoxyphenol, is a phenolic compound that is used in many scientific and medical research applications. It is an organic compound with a molecular formula of C13H14O2, and is a white crystalline solid that is soluble in water. This compound has been used in a variety of scientific and medical research applications, including synthesis of pharmaceuticals, as an antimicrobial agent, and as a reagent for organic synthesis.
Aplicaciones Científicas De Investigación
Dimerization and Biological Activity of o-Methoxyphenols
o-Methoxyphenols, including compounds like 3-(Benzyloxy)-4-methoxyphenol, exhibit antioxidant properties and are widely used in cosmetic and food industries. The study by Fujisawa et al. (2005) demonstrated the synthesis of dimers from o-methoxyphenols and compared their radical-scavenging and biological activities to those of the original phenols. The research highlighted the potential of dimerization in designing potent chemopreventive and anticancer agents, showcasing the biological activities of these compounds in various cellular mechanisms, including the inhibition of nuclear factor (NF)-kappaB activation and cyclooxygenase-2 expression in cells (Fujisawa et al., 2005).
Thermochemistry and Hydrogen Bond Analysis of Methoxyphenols
Varfolomeev et al. (2010) conducted a comprehensive thermochemical and quantum-chemical analysis of methoxyphenols, which are structural fragments of various biologically active molecules. The research provided insights into the strength of intermolecular and intramolecular hydrogen bonds, essential for understanding the chemical behavior of these compounds in biological systems. The study also offered a detailed quantitative analysis of substituent effects in methoxyphenols, contributing to the knowledge base regarding their stability and reactivity (Varfolomeev et al., 2010).
Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde
Lu Yong-zhong (2011) reported the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol, providing optimal reaction conditions and achieving a significant overall yield. This study is crucial for understanding the chemical synthesis pathways and potential applications of related compounds in various industries (Lu Yong-zhong, 2011).
Mecanismo De Acción
Target of Action
It is known that benzyloxy compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the interaction of the benzyloxy compound with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the benzyloxy compound. In the transmetalation step, a group from a boron compound is transferred to the palladium .
Biochemical Pathways
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been studied . . This suggests that the bioavailability of such compounds may depend on the route of administration.
Result of Action
The reactions that benzylic compounds undergo, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to structural changes in the compound . These changes could potentially affect various cellular processes.
Action Environment
The action of 3-(Benzyloxy)-4-methoxyphenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which benzyloxy compounds participate are known to be influenced by the reaction conditions . These conditions include the type of palladium catalyst used, the presence of a base, and the reaction temperature .
Propiedades
IUPAC Name |
4-methoxy-3-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYAGMJZETTWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543105 | |
| Record name | 3-(Benzyloxy)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40914-19-0 | |
| Record name | 3-(Benzyloxy)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

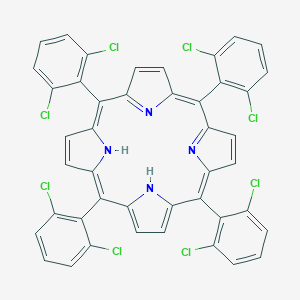



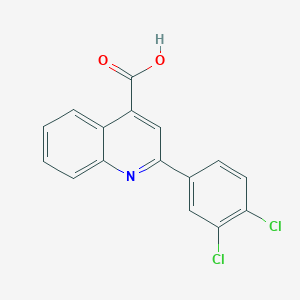
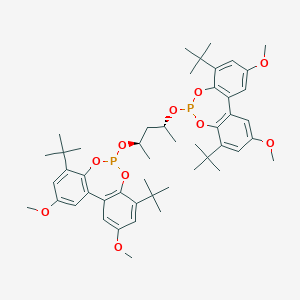
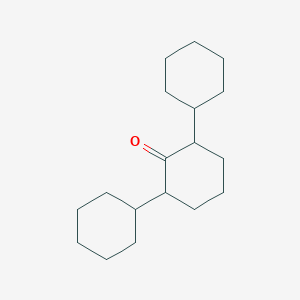
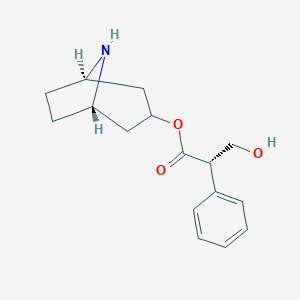

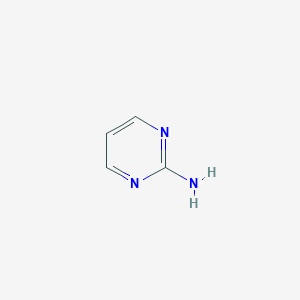
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
